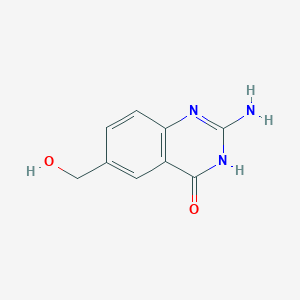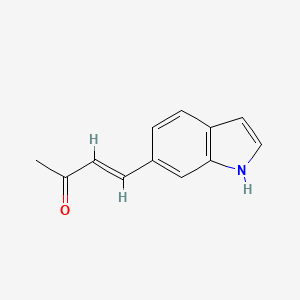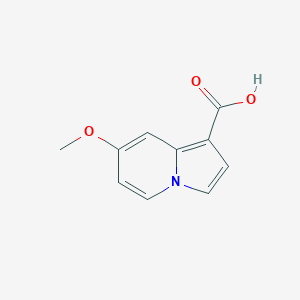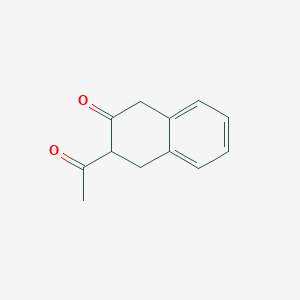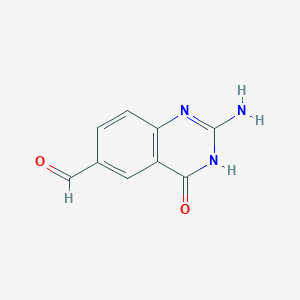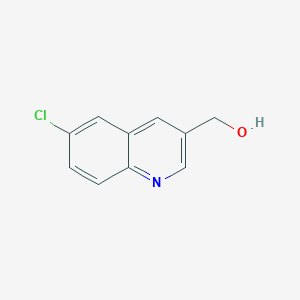
(6-Chloroquinolin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloroquinolin-3-yl)methanol: is an organic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 6th position and a hydroxymethyl group at the 3rd position of the quinoline ring structure gives this compound unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroquinolin-3-yl)methanol typically involves the chlorination of quinoline followed by the introduction of a hydroxymethyl group. One common method is:
Chlorination: Quinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce a chlorine atom at the 6th position.
Hydroxymethylation: The chlorinated quinoline is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide (NaOH), to introduce the hydroxymethyl group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of quinoline and chlorinating agents in industrial reactors.
Continuous Hydroxymethylation: Employing continuous flow reactors to introduce the hydroxymethyl group efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form (6-Chloroquinolin-3-yl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Chloroquinolin-3-yl)carboxylic acid.
Reduction: (6-Chloroquinolin-3-yl)methane.
Substitution: (6-Methoxyquinolin-3-yl)methanol.
Aplicaciones Científicas De Investigación
(6-Chloroquinolin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Chloroquinolin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound without the chlorine and hydroxymethyl groups.
(6-Methoxyquinolin-3-yl)methanol: Similar structure with a methoxy group instead of chlorine.
(6-Bromoquinolin-3-yl)methanol: Similar structure with a bromine atom instead of chlorine.
Uniqueness
(6-Chloroquinolin-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H8ClNO |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(6-chloroquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2 |
Clave InChI |
GTDWETNQAOSZPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C=C2C=C1Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


